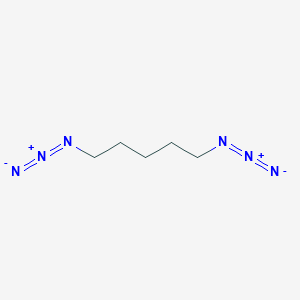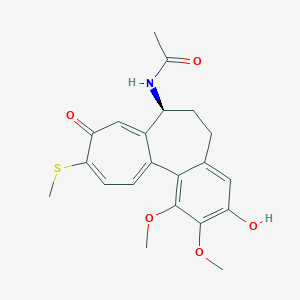
2,5-Dimetilen-3,6-diketopiperazina
Descripción general
Descripción
2,5-Dimethylene-3,6-diketopiperazine is a chemical compound with the molecular formula C6H6N2O2 . It is also known as 3,6-Methylene-2,5-piperazinedione . This compound is a piperazine derivative and presents as a colorless solid .
Synthesis Analysis
The synthesis of 2,5-Dimethylene-3,6-diketopiperazine has been reported in several studies . For instance, one study reported the synthesis of tryptophan-containing 2,5-diketopiperazines via a sequential C–H activation strategy . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd (II)-catalyzed β-methyl C (sp3)–H monoarylation .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylene-3,6-diketopiperazine is characterized by its molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis
2,5-Dimethylene-3,6-diketopiperazine is involved in various chemical reactions. For example, it acts as a proton donor and facilitates the formation of hydrogen bonds within molecular components . This process can induce structural modifications in the molecule, potentially influencing its biological activity .Physical And Chemical Properties Analysis
2,5-Dimethylene-3,6-diketopiperazine is a colorless solid . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados de 2,5-Dimetilen-3,6-diketopiperazina se han diseñado y sintetizado como posibles agentes anticancerígenos. Estos compuestos han mostrado actividad contra líneas celulares cancerosas como A549 (cáncer de pulmón) y Hela (cáncer de cuello uterino), lo que indica su posible uso en la terapia del cáncer .
Productos Naturales Marinos
Este compuesto está relacionado con productos naturales marinos como la piperafizina B y XR334. La estructura del núcleo doble lactama de las 2,5-Diketopiperazinas (2,5-DKP) se ha aislado de varios organismos marinos, lo que sugiere su importancia en la bioquímica marina y posibles aplicaciones en el descubrimiento de nuevos fármacos de fuentes marinas .
Sistemas de Liberación de Fármacos
Se han desarrollado nuevas formas encapsuladas en niosomas de 2,5-Diketopiperazina para mejorar la administración de fármacos anticancerígenos. Estos compuestos encapsulados se han evaluado por sus propiedades anticancerígenas contra el cáncer de mama, lo que podría conducir a mejores métodos de administración de fármacos en el tratamiento del cáncer .
Reactivo para la C-alquilación
La diketopiperazina obtenida de la glicilserina sirve como reactivo para la preparación de derivados C-alquilados de la glicina. Esta aplicación es significativa en la química sintética para el desarrollo de varios compuestos farmacéuticos .
Síntesis de Sustancias Bioactivas
Como los derivados peptídicos más simples formados por la condensación de dos aminoácidos, las 2,5-Diketopiperazinas son una categoría importante de sustancias bioactivas con diversas estructuras. Se utilizan en la síntesis de una amplia gama de materiales bioactivos con posibles aplicaciones terapéuticas .
Direcciones Futuras
While the future directions for 2,5-Dimethylene-3,6-diketopiperazine are not explicitly mentioned in the retrieved sources, 2,5-diketopiperazines are an important category of structurally diverse cyclic dipeptides with prominent biological properties . These compounds have been obtained from a variety of natural resources, including marine organisms . Their intriguing structural features and divergent activities have stimulated tremendous efforts towards their efficient synthesis . Therefore, it can be inferred that future research may focus on exploring the biological activities of 2,5-Dimethylene-3,6-diketopiperazine and its potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s known that 2,5-diketopiperazines (2,5-dkps), the parent class of this compound, are ubiquitous peptides in nature and are often found in a variety of natural products as well as several drugs . They interact with a wide variety of receptors due to their unique structure .
Mode of Action
2,5-dkps are known to interact with their targets through their unique structure, which includes rigidity, chirality, and a variety of side chains . This allows them to bind to a wide variety of receptors, influencing the function of these targets .
Biochemical Pathways
It’s known that 2,5-dkps are often produced as degradation products of polypeptides, especially in processed foods and beverages . They are also often found in fermentation broths and yeast cultures .
Result of Action
It’s known that 2,5-dkps are structurally diverse and offer myriad biological activities .
Action Environment
It’s known that 2,5-dkps are often found in a variety of environments, including fermentation broths, yeast cultures, and even in the contents of comets .
Análisis Bioquímico
Biochemical Properties
2,5-Dimethylene-3,6-diketopiperazine plays a significant role in biochemical reactions due to its ability to act as a proton donor and facilitate the formation of hydrogen bonds within molecular components . This compound interacts with various enzymes, proteins, and other biomolecules, inducing structural modifications that can influence its biological activity. For instance, it has been shown to interact with cyclodipeptide synthases, which are enzymes involved in the biosynthesis of diketopiperazine derivatives .
Cellular Effects
2,5-Dimethylene-3,6-diketopiperazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and block cell cycle progression in cancer cells, highlighting its potential as an anticancer agent . Additionally, it has been observed to affect quorum sensing and cell-cell signaling in microbial communities .
Molecular Mechanism
The molecular mechanism of 2,5-Dimethylene-3,6-diketopiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to conformational changes that affect their activity . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylene-3,6-diketopiperazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylene-3,6-diketopiperazine vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anticancer activity and modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,5-Dimethylene-3,6-diketopiperazine is involved in various metabolic pathways, including those mediated by cyclodipeptide synthases and nonribosomal peptide synthetases . These enzymes catalyze the formation of diketopiperazine scaffolds from amino acid substrates, leading to the production of bioactive derivatives. This compound can also influence metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, 2,5-Dimethylene-3,6-diketopiperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. For example, it has been shown to accumulate in cancer cells, enhancing its anticancer activity .
Subcellular Localization
The subcellular localization of 2,5-Dimethylene-3,6-diketopiperazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it can interact with target proteins and modulate their activity. These localization patterns are crucial for its biological function and therapeutic potential .
Propiedades
IUPAC Name |
3,6-dimethylidenepiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPHICLKVWLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NC(=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166776 | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-22-2 | |
| Record name | 2,5-Dimethylene-3,6-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015996222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC278175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B198RDA6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)





